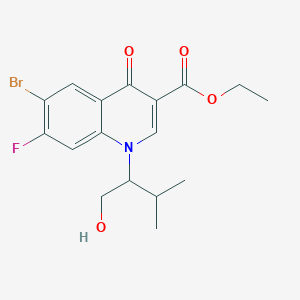
Ethyl 6-bromo-7-fluoro-1-(1-hydroxy-3-methylbutan-2-yl)-4-oxoquinoline-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The preparation of 6-Bromo-1,4-dihydro-7-fluoro-1-[(1S)-1-(hydroxymethyl)-2-methylpropyl]-4-oxo-3-quinolinecarboxylic Acid Ethyl Ester typically involves multi-step synthetic routes. These routes often include the bromination and fluorination of quinoline derivatives, followed by esterification and other functional group modifications. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity. Industrial production methods may involve large-scale synthesis using automated reactors and continuous flow processes to ensure consistency and efficiency.
Análisis De Reacciones Químicas
This compound can undergo various types of chemical reactions, including:
Oxidation: It can be oxidized to form different quinoline derivatives.
Reduction: Reduction reactions can modify the functional groups, such as converting the carbonyl group to a hydroxyl group.
Substitution: Halogen atoms (bromine and fluorine) can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
6-Bromo-1,4-dihydro-7-fluoro-1-[(1S)-1-(hydroxymethyl)-2-methylpropyl]-4-oxo-3-quinolinecarboxylic Acid Ethyl Ester has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: Researchers study its interactions with biological molecules to understand its potential as a therapeutic agent.
Medicine: It may be investigated for its antimicrobial or anticancer properties.
Industry: The compound can be used in the development of new materials or as a precursor in chemical manufacturing processes.
Mecanismo De Acción
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can lead to the inhibition or activation of biological pathways, resulting in various physiological effects. The exact molecular targets and pathways involved depend on the specific application and context of the research.
Comparación Con Compuestos Similares
Similar compounds to 6-Bromo-1,4-dihydro-7-fluoro-1-[(1S)-1-(hydroxymethyl)-2-methylpropyl]-4-oxo-3-quinolinecarboxylic Acid Ethyl Ester include other quinoline derivatives with different substituents. These compounds may share similar chemical properties but differ in their biological activities and applications. The uniqueness of this compound lies in its specific combination of bromine, fluorine, and other functional groups, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C17H19BrFNO4 |
|---|---|
Peso molecular |
400.2 g/mol |
Nombre IUPAC |
ethyl 6-bromo-7-fluoro-1-(1-hydroxy-3-methylbutan-2-yl)-4-oxoquinoline-3-carboxylate |
InChI |
InChI=1S/C17H19BrFNO4/c1-4-24-17(23)11-7-20(15(8-21)9(2)3)14-6-13(19)12(18)5-10(14)16(11)22/h5-7,9,15,21H,4,8H2,1-3H3 |
Clave InChI |
WEVZXJJVJXHULG-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=CN(C2=CC(=C(C=C2C1=O)Br)F)C(CO)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


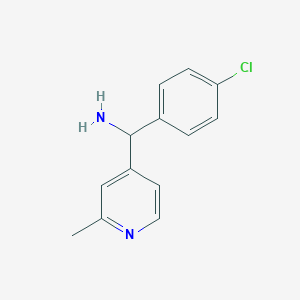
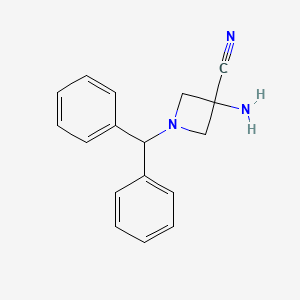


![[2-(2-Methylsulfonylphenyl)-1,5-naphthyridin-3-yl]methanol](/img/structure/B13887309.png)

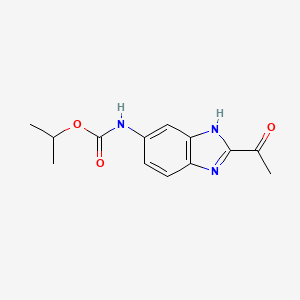
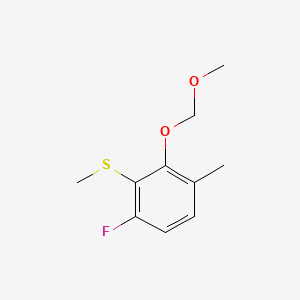
![tert-Butyl 6-oxa-2,9-diazaspiro[3.6]decane-2-carboxylate](/img/structure/B13887337.png)
![2-[3-(6-Chloropyrazin-2-yl)oxyazetidin-1-yl]quinoline](/img/structure/B13887345.png)

![1-Methylethyl 3-chloro-4-[(1-methylethyl)oxy]benzoate](/img/structure/B13887354.png)
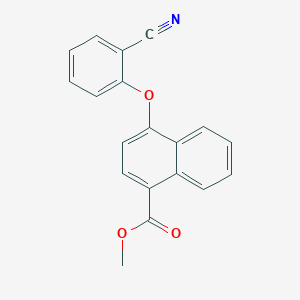
![5-Bromo-3-[(4-methylphenyl)methyl]pyrimidin-4-one](/img/structure/B13887373.png)
